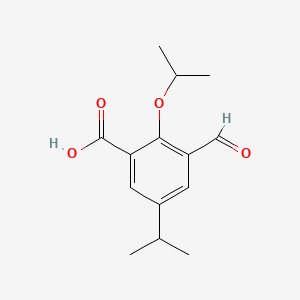
3-Formyl-2-isopropoxy-5-isopropylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-2-isopropoxy-5-isopropylbenzoic acid is an organic compound with the molecular formula C13H18O4 It is characterized by the presence of a formyl group (CHO) at the 3rd position, an isopropoxy group (OCH(CH3)2) at the 2nd position, and an isopropyl group (CH(CH3)2) at the 5th position of the benzoic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2-isopropoxy-5-isopropylbenzoic acid can be achieved through several synthetic routes. One common method involves the formylation of 2-isopropoxy-5-isopropylbenzoic acid using a Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to introduce the formyl group at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar formylation techniques. The scalability of the Vilsmeier-Haack reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Formyl-2-isopropoxy-5-isopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-Carboxy-2-isopropoxy-5-isopropylbenzoic acid.
Reduction: 3-Hydroxymethyl-2-isopropoxy-5-isopropylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Formyl-2-isopropoxy-5-isopropylbenzoic acid has several applications in scientific research:
Biology: The compound’s derivatives may be used in the development of biologically active molecules for pharmaceutical research.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Formyl-2-isopropoxy-5-isopropylbenzoic acid involves its functional groups:
Formation of Covalent Bonds: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds with other organic molecules.
Condensation Reactions: The formyl group can undergo aldol condensation with other carbonyl compounds to form more complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Formyl-2-isopropoxy-5-methylphenylboronic acid: Similar structure but with a methyl group instead of an isopropyl group.
2-Isopropoxy-5-isopropylbenzoic acid: Lacks the formyl group.
3-Formyl-2-methoxy-5-isopropylbenzoic acid: Contains a methoxy group instead of an isopropoxy group.
Eigenschaften
Molekularformel |
C14H18O4 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
3-formyl-5-propan-2-yl-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C14H18O4/c1-8(2)10-5-11(7-15)13(18-9(3)4)12(6-10)14(16)17/h5-9H,1-4H3,(H,16,17) |
InChI-Schlüssel |
QVBMNCWKZSUNIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)O)OC(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


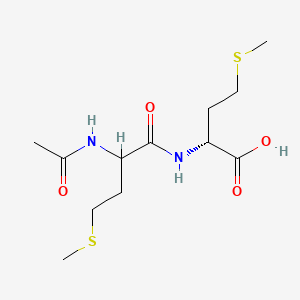
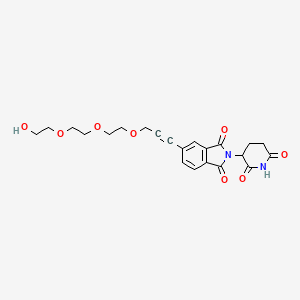
![(R)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate](/img/structure/B14764705.png)

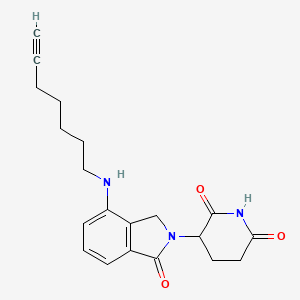



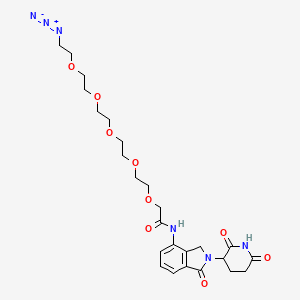
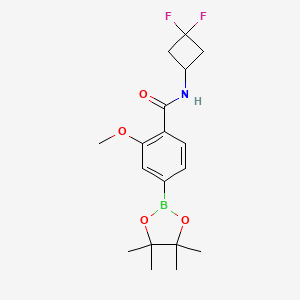
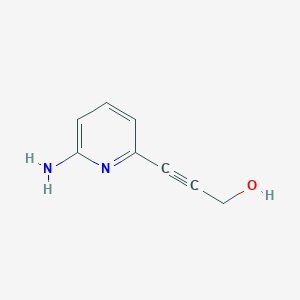
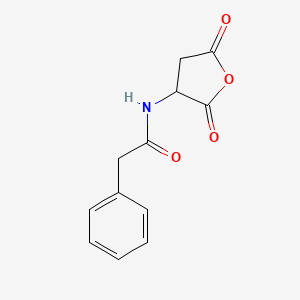
![methyl 2-amino-8-hydroxy-5-oxo-4-[2-[(2-oxochromen-3-yl)methoxy]phenyl]-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B14764756.png)

